6-Fluoroisoquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

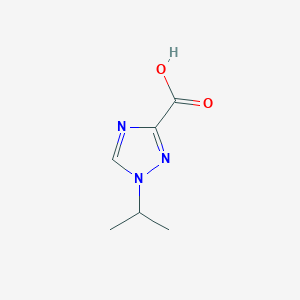

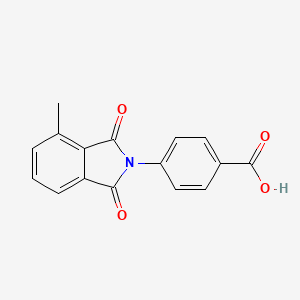

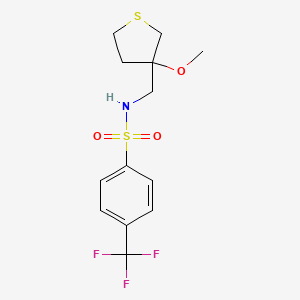

6-Fluoroisoquinoline-4-carboxylic acid is a chemical compound that incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of carboxylic acids often involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . In the context of quinoline-4-carboxylic acid derivatives, a diverse range of these derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis

The molecular weight of 6-Fluoroisoquinoline-4-carboxylic acid is 191.16 . The InChI code is 1S/C10H6FNO2/c11-9-4-6-1-2-12-5-7 (6)3-8 (9)10 (13)14/h1-5H, (H,13,14) .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including those that involve the carboxyl group and those that involve the rest of the molecule . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The physical form of 6-Fluoroisoquinoline-4-carboxylic acid is powder .Scientific Research Applications

Anticancer Activity

Fluorinated heterocycles, such as 6-Fluoroisoquinoline-4-carboxylic acid, are key components of many anticancer drugs . They have been found to exhibit significant in vivo and in vitro anticancer activities . The presence of fluorine atoms in these compounds can enhance their potency, often equal to or exceeding that of reference drugs .

Antimicrobial Activity

In addition to their anticancer properties, fluorinated heterocycles also show promising antimicrobial activities . The presence of various electron-donating or electron-withdrawing substituents can significantly affect these activities .

Drug Design Developments

Fluorinated heterocycles, including 6-Fluoroisoquinoline-4-carboxylic acid, are often used as lead structures for drug design developments . Their reduced cytotoxicity in non-cancerous cell lines makes them promising candidates for safe and effective drugs .

Synthesis of Other Compounds

6-Fluoroisoquinoline-4-carboxylic acid can be used as a starting material in the synthesis of other compounds. For example, it can react with various substituted amines to produce 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives .

Cytotoxic Activity

Some derivatives of 6-Fluoroisoquinoline-4-carboxylic acid have shown cytotoxic activity against various carcinoma cell lines . This makes them potential candidates for the development of new anticancer drugs .

Apoptotic DNA Fragmentation

Certain compounds derived from 6-Fluoroisoquinoline-4-carboxylic acid have been found to induce apoptotic DNA fragmentation in certain cell lines . This property is often associated with effective anticancer drugs .

Safety And Hazards

Future Directions

Fluorinated isoquinolines, such as 6-Fluoroisoquinoline-4-carboxylic acid, have attracted a great deal of attention over the past several decades . A number of these compounds have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . The present study of quinoline-4-carboxylic acid derivatives may be considered as promising lead for future design of potent h TopoIIα inhibitors as novel anticancer agents .

properties

IUPAC Name |

6-fluoroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOAASBHTUUEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroisoquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide](/img/structure/B2719668.png)

![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)

![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)

![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)

![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)